molecular formula C13H15ClN2OS B2766893 (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide CAS No. 865544-17-8

(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide

Cat. No.: B2766893
CAS No.: 865544-17-8
M. Wt: 282.79
InChI Key: LSXMQJRUUJMTQT-FYWRMAATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide is not fully understood. However, it has been suggested that the compound may act by inhibiting specific enzymes or by modulating specific signaling pathways in cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. For example, it has been shown to have anti-inflammatory and antioxidant properties. Additionally, it has been studied for its potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide for lab experiments is its stability and solubility in various solvents. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide. One potential direction is to further study its mechanism of action and identify specific targets for its therapeutic effects. Additionally, it may be beneficial to study its potential applications in other fields, such as material science or environmental science. Finally, research on the synthesis of this compound may lead to the development of more efficient and cost-effective methods.

Synthesis Methods

The synthesis of (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide involves a series of steps that require specific reagents and conditions. The process begins with the reaction of 6-chloro-3-ethylbenzo[d]thiazole with ethyl chloroformate to form an intermediate compound. This intermediate is then reacted with isobutyric acid in the presence of triethylamine to yield the final product.

Scientific Research Applications

The (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide compound has been studied extensively for its potential applications in scientific research. One of its primary applications is in the field of medicinal chemistry, where it has been studied for its potential as a therapeutic agent for various diseases.

Properties

IUPAC Name

N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2OS/c1-4-16-10-6-5-9(14)7-11(10)18-13(16)15-12(17)8(2)3/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXMQJRUUJMTQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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